Methyl 6-formyl-2-pyridinecarboxylate

Description

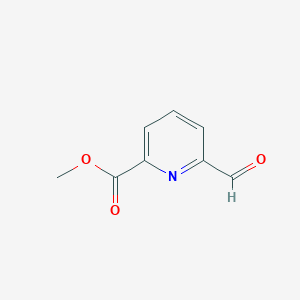

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 6-formylpyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-12-8(11)7-4-2-3-6(5-10)9-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CERBENZCBVYKEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=N1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40503121 | |

| Record name | Methyl 6-formylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40503121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69950-65-8 | |

| Record name | Methyl 6-formylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40503121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 6-formylpyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Versatile Heterocyclic Building Block: A Technical Guide to Methyl 6-formyl-2-pyridinecarboxylate

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 6-formyl-2-pyridinecarboxylate (CAS 69950-65-8) is a bifunctional heterocyclic compound that has emerged as a valuable scaffold in organic synthesis and medicinal chemistry. Its unique structure, featuring both an electrophilic aldehyde and a methyl ester on a pyridine ring, allows for a diverse range of chemical transformations, making it an ideal starting material for the synthesis of complex molecular architectures and pharmacologically active agents. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and key applications, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties and Identification

This compound is a solid at room temperature, soluble in common organic solvents.[1] Its key identifiers and properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 69950-65-8 | [2] |

| Molecular Formula | C₈H₇NO₃ | [3] |

| Molecular Weight | 165.15 g/mol | [3][4] |

| Melting Point | 101-104 °C | [5] |

| Boiling Point | 296.6 °C at 760 mmHg | [6] |

| SMILES | COC(=O)C1=NC(C=O)=CC=C1 | |

| InChI | InChI=1S/C8H7NO3/c1-12-8(11)7-4-2-3-6(5-10)9-7/h2-5H,1H3 | [7] |

| Storage | Store in freezer, under -20°C, inert atmosphere | [6] |

Synthesis and Manufacturing

The most commonly cited method for the preparation of this compound involves the oxidation of its corresponding alcohol precursor, methyl 6-(hydroxymethyl)-2-pyridinecarboxylate.

Oxidation with Manganese Dioxide

A widely used and effective method employs activated manganese dioxide (MnO₂) as the oxidizing agent.[8] This method is advantageous due to its mild reaction conditions and high yields.

Experimental Protocol:

-

Dissolve methyl 6-(hydroxymethyl)-2-pyridinecarboxylate (1 equivalent) in a suitable organic solvent, such as dichloromethane.[8]

-

Add activated manganese dioxide (approximately 10 equivalents) to the solution.[8]

-

Stir the reaction mixture vigorously at room temperature for an extended period (e.g., 4 days), monitoring the reaction progress by thin-layer chromatography (TLC).[8]

-

Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the manganese dioxide.[8]

-

Concentrate the filtrate under reduced pressure.[8]

-

Purify the crude product by silica gel column chromatography to afford this compound as a white solid.[8] A typical reported yield for this process is around 87%.[8]

Caption: Oxidation of methyl 6-(hydroxymethyl)-2-pyridinecarboxylate.

Alternative Oxidation Methods

While the manganese dioxide method is prevalent, other modern oxidation reagents could be employed for this transformation, offering potential advantages such as shorter reaction times or easier workups. These include:

-

Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride at low temperatures, followed by the addition of a hindered base like triethylamine.[9][10][11][12][13] It is known for its mild conditions and high yields in converting primary alcohols to aldehydes.[11]

-

Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and selective oxidation of alcohols to aldehydes under neutral conditions.[8][14][15][16][17] Its high chemoselectivity makes it suitable for substrates with sensitive functional groups.[14]

The choice of oxidant would depend on the scale of the reaction, the desired purity of the product, and the presence of other functional groups in more complex substrates.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the differential reactivity of its two functional groups. The aldehyde group is a prime site for nucleophilic addition and condensation reactions, while the ester group can undergo hydrolysis, amidation, or reduction.

Reactions of the Aldehyde Group

The formyl group readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

-

Knoevenagel Condensation: The aldehyde can react with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base to form α,β-unsaturated systems.[10][12] This reaction is fundamental for extending the carbon chain and introducing new functionalities.[18][19]

-

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) provides a powerful method for the synthesis of alkenes with control over the double bond geometry. This allows for the introduction of various substituted vinyl groups at the 6-position of the pyridine ring.

-

Schiff Base Formation: The aldehyde condenses with primary amines to form imines (Schiff bases). This reaction is particularly relevant in the field of bioconjugation, where the molecule can be linked to biomolecules containing free amino groups, such as proteins and peptides.[7]

Reactions of the Ester Group

The methyl ester group can be transformed into other functional groups, further expanding the synthetic utility of this scaffold.

-

Hydrolysis: Under basic or acidic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, 6-formyl-2-pyridinecarboxylic acid. This carboxylic acid is a key intermediate in the synthesis of various derivatives, including amides and other esters.[9]

-

Amidation: The ester can be converted directly to an amide by reaction with an amine, often at elevated temperatures or with the use of specific catalysts.[14][16] Alternatively, the corresponding carboxylic acid can be coupled with amines using standard peptide coupling reagents.[18]

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a valuable building block in several areas of scientific research.

Synthesis of Telomerase Inhibitors

A significant application of the 6-formyl-2-pyridinecarboxylate scaffold is in the development of telomerase inhibitors.[1][20][21] Telomerase is an enzyme that is overexpressed in the majority of cancer cells and is crucial for maintaining telomere length, thereby enabling unlimited cell proliferation. A study by Jew et al. described the synthesis of a series of 6-formyl-2-pyridinecarboxylate derivatives where the corresponding carboxylic acid was coupled with various phenols, thiophenols, and anilines.[20][21] Among the synthesized compounds, the 3,4-dichlorothiophenol ester derivative demonstrated potent in vitro telomerase inhibitory activity and significant in vivo tumor suppression.[20][21] This highlights the potential of this scaffold in the design of novel anti-cancer agents. The structure-activity relationship (SAR) studies suggest that the nature of the substituent at the 2-position carboxylate is critical for the inhibitory activity.[4]

Bioconjugation and Labeling

The reactivity of the aldehyde group towards primary amines makes this compound and its derivatives useful for bioconjugation.[7] Through Schiff base formation, this molecule can be covalently attached to proteins, peptides, or other biomolecules, enabling their labeling with reporter groups or the construction of targeted drug delivery systems.[1]

Coordination Chemistry and Luminescent Materials

Pyridine carboxylates are well-known ligands in coordination chemistry. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate and formyl groups can coordinate with metal ions to form stable complexes. These complexes can exhibit interesting photophysical properties, such as luminescence.[6][20] Derivatives of pyridine dicarboxylic acids have been used to synthesize lanthanide complexes that show characteristic luminescence, suggesting potential applications in organic light-emitting devices (OLEDs) and as fluorescent probes in medical diagnostics.[22]

Analytical Characterization

While specific, publicly available experimental spectra for this compound are not readily found in the searched literature, its structure can be confirmed by standard analytical techniques. Commercial suppliers often provide analytical data such as NMR, HPLC, and LC-MS upon request.[4][5][6][23] Based on its structure, the following characteristic spectral features would be expected:

-

¹H NMR: Resonances for the three aromatic protons on the pyridine ring, a singlet for the aldehyde proton (typically downfield, ~10 ppm), a singlet for the methyl ester protons (~4 ppm), and a singlet for the methyl protons.

-

¹³C NMR: Resonances for the carbon atoms of the pyridine ring, the aldehyde carbonyl carbon (typically ~190-200 ppm), the ester carbonyl carbon (~160-170 ppm), and the methyl ester carbon (~50-60 ppm).

-

FT-IR: Characteristic stretching vibrations for the aldehyde C=O (around 1700 cm⁻¹), the ester C=O (around 1720 cm⁻¹), C-H bonds of the aromatic ring and the aldehyde, and C-O bonds of the ester.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z corresponding to its molecular weight (165.15). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the formyl group (-CHO).[24][25]

Safety and Handling

This compound is classified as harmful and an irritant. Appropriate safety precautions should be taken when handling this compound.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a well-ventilated place and keep the container tightly closed.

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis and drug discovery. Its bifunctional nature allows for a wide array of chemical transformations, providing access to a diverse range of complex molecules. Its demonstrated utility in the synthesis of potent telomerase inhibitors underscores its importance in medicinal chemistry. As research continues to uncover new synthetic methodologies and applications, the significance of this compound as a key intermediate in the development of novel therapeutics and functional materials is expected to grow.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. CAS 69950-65-8 | 4H23-1-3N | MDL MFCD07367925 | Methyl 6-formylpyridine-2-carboxylate | SynQuest Laboratories [synquestlabs.com]

- 3. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]

- 4. 69950-65-8 | this compound - Moldb [moldb.com]

- 5. 69950-65-8 Cas No. | Methyl 6-formylpyridine-2-carboxylate | Apollo [store.apolloscientific.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. The synthesis of biologically relevant conjugates of Re(CO)3 using pyridine-2-carboxyaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dess–Martin Periodinane [merckmillipore.com]

- 9. Swern oxidation - Wikipedia [en.wikipedia.org]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. Swern Oxidation [organic-chemistry.org]

- 12. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 15. Dess Martin Periodate - Wordpress [reagents.acsgcipr.org]

- 16. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 17. Diethylamine Dess–Martin periodinane: an efficient catalyst–oxidant combination in a sequential, one-pot synthesis of difficult to access 2-amino-3,5- ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07738F [pubs.rsc.org]

- 18. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Lanthanide complexes based on a conjugated pyridine carboxylate ligand: structures, luminescence and magnetic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis, characterization and fluorescence properties of novel pyridine dicarboxylic acid derivatives and corresponding Tb(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 69950-65-8|this compound|BLD Pharm [bldpharm.com]

- 24. chemguide.co.uk [chemguide.co.uk]

- 25. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Physical Properties of Methyl 6-formyl-2-pyridinecarboxylate

Introduction

Methyl 6-formyl-2-pyridinecarboxylate is a bifunctional organic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with both an aldehyde and a methyl ester, makes it a versatile synthetic intermediate for the construction of more complex molecular architectures.[1][2] As a critical building block, a comprehensive understanding of its physical properties is paramount for its effective use in synthesis, purification, and formulation.

This guide provides an in-depth analysis of the core physical and chemical characteristics of this compound. It is designed for researchers, chemists, and drug development professionals, offering not just data, but also field-proven insights into the causality behind its properties and the methodologies used for their validation.

Chemical Identity and Molecular Structure

The unique reactivity and physical behavior of this compound are direct consequences of its molecular structure. The presence of an electron-withdrawing formyl group and a methyl carboxylate group on the pyridine scaffold dictates its polarity, solubility, and spectroscopic signature.

Below is a summary of its key chemical identifiers.[1][2][3]

| Identifier | Value |

| CAS Number | 69950-65-8 |

| IUPAC Name | This compound |

| Synonyms | Methyl 6-formylpicolinate, 2-Formyl-6-(methoxycarbonyl)pyridine |

| Molecular Formula | C₈H₇NO₃ |

| Molecular Weight | 165.15 g/mol [4] |

| SMILES | COC(=O)C1=NC(C=O)=CC=C1[3] |

| InChI Key | CERBENZCBVYKEF-UHFFFAOYSA-N[5] |

To visualize the arrangement of these functional groups, the following diagram illustrates the two-dimensional structure of the molecule.

Caption: 2D structure of this compound.

Physicochemical Properties

The macroscopic physical properties of a compound, such as its melting and boiling points, are dictated by the intermolecular forces between its molecules. For this compound, these interactions are primarily dipole-dipole forces arising from the polar carbonyl groups and the nitrogen atom in the pyridine ring.

| Property | Value | Source(s) |

| Appearance | White to light-yellow solid/powder | [5] |

| Melting Point | 94-98 °C 101-104 °C | [5] [2] |

| Boiling Point | 296.6 °C (at 760 mmHg) | [4] |

| Solubility | Soluble in organic solvents | [1] |

Expertise & Experience: Interpreting Property Data

The observed discrepancy in the reported melting point ranges (94-98 °C vs. 101-104 °C) is not uncommon in technical literature. This variation can be attributed to several factors:

-

Purity: The presence of even minor impurities disrupts the crystalline lattice of a solid, typically leading to a depression and broadening of the melting point range. A sample melting at 101-104 °C is likely of higher purity than one melting at 94-98 °C.

-

Methodology: The rate of heating during melting point determination significantly impacts the observed range. A faster heating rate can lead to a higher, less accurate reading.

-

Polymorphism: While less common, the compound could potentially exist in different crystalline forms (polymorphs), each with a distinct melting point.

The compound's relatively high boiling point is consistent with its molecular weight and polarity. Significant thermal energy is required to overcome the intermolecular dipole-dipole attractions and transition the substance into the gaseous phase. Its solubility in organic solvents is expected due to the overall organic character of the molecule, allowing it to interact favorably with nonpolar or moderately polar solvent molecules.[1]

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity and assessing the purity of this compound. While specific spectra are proprietary to manufacturers, the expected spectroscopic signatures can be predicted based on its molecular structure.

Expected Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to each type of proton. The aldehyde proton (-CHO) would appear significantly downfield (δ ≈ 9.5-10.5 ppm). The three aromatic protons on the pyridine ring would appear in the aromatic region (δ ≈ 7.5-8.5 ppm), with splitting patterns determined by their coupling to each other. The methyl ester protons (-OCH₃) would appear as a sharp singlet upfield (δ ≈ 3.9-4.1 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display eight distinct signals for the eight carbon atoms. The carbonyl carbons of the aldehyde and ester would be the most downfield (δ ≈ 160-190 ppm). The six carbons of the pyridine ring would appear in the aromatic region (δ ≈ 120-155 ppm), and the methyl carbon would be the most upfield signal (δ ≈ 50-55 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorption bands would include a strong C=O stretching vibration for the aldehyde carbonyl (around 1700-1720 cm⁻¹) and another for the ester carbonyl (around 1720-1740 cm⁻¹). C-H stretching from the aromatic ring and aldehyde group would appear around 2800-3100 cm⁻¹.

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (165.15). Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the formyl group (-CHO).

Experimental Protocol: Melting Point Determination

Trustworthiness: A Self-Validating System

The determination of a sharp melting point range is a trusted, foundational technique for assessing the purity of a crystalline organic compound.[6] A broad melting range indicates the presence of impurities. The following protocol describes a robust method using a capillary melting point apparatus (e.g., Mel-Temp).

Caption: Workflow for accurate melting point determination.

Step-by-Step Methodology:

-

Sample Preparation:

-

Causality: The sample must be completely dry and finely powdered.[6] Moisture can act as an impurity, depressing the melting point. A fine powder ensures uniform heat distribution and efficient packing within the capillary tube.

-

Action: Place a small amount of this compound on a watch glass. If it is not a fine powder, gently crush it using a spatula.

-

-

Capillary Tube Loading:

-

Causality: A small, densely packed sample (2-3 mm high) is crucial for accurate measurement. Too much sample will result in a large temperature gradient across the sample, leading to a broad melting range.

-

Action: Invert a capillary tube and press the open end into the powdered sample. Tap the closed end of the tube gently on a hard surface to pack the sample into the bottom.

-

-

Apparatus Setup and Measurement:

-

Causality: A slow heating rate (1-2 °C per minute) near the melting point is the most critical parameter for an accurate reading. If heating is too fast, the temperature of the heating block will rise faster than the temperature of the sample, and the thermometer reading will not reflect the true melting temperature.

-

Action: Place the loaded capillary tube into the heating block of the apparatus.[7] Set the apparatus to heat rapidly to a temperature about 15-20 °C below the expected melting point (e.g., to ~80 °C).

-

Action: Once this temperature is reached, adjust the heating control to slow the rate of temperature increase to 1-2 °C per minute.

-

Action: Observe the sample closely through the magnifying lens.

-

-

Data Recording:

-

Causality: The melting range provides more information than a single point. The start of melting indicates the temperature at which the first liquid appears, while the end of melting is when the last solid crystal disappears. A pure compound has a sharp range (typically 0.5-2 °C).

-

Action: Record the temperature (T₁) when the first drop of liquid is visible.

-

Action: Continue observing and record the temperature (T₂) when the entire sample has completely melted into a clear liquid.

-

Action: Report the result as the melting range, T₁ - T₂.

-

Handling, Storage, and Safety

As a laboratory chemical, proper handling and storage of this compound are essential for maintaining its integrity and ensuring user safety.

-

Safety and Hazard Information: The compound is classified under GHS (Globally Harmonized System) with the following primary hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Therefore, standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn when handling this compound. All manipulations should be performed in a well-ventilated area or a chemical fume hood.

-

-

Storage Conditions:

-

Recommended Storage: Inert atmosphere, store in a freezer, under -20°C.[5]

-

Expert Rationale: Aldehydes are susceptible to oxidation, where atmospheric oxygen can convert the formyl group into a carboxylic acid. Storing the compound at low temperatures (-20°C) significantly reduces the rate of this and other potential degradation reactions. An inert atmosphere (e.g., nitrogen or argon) further protects the compound by displacing oxygen, ensuring its long-term purity and stability.

-

Conclusion

This compound is a white to light-yellow crystalline solid with a defined melting point range and a high boiling point, reflective of its polar molecular structure. Its identity and purity are best confirmed through a combination of spectroscopic methods (NMR, IR, MS) and physical property measurements, such as melting point determination. Understanding these fundamental properties, the reasoning behind them, and the proper protocols for their verification and for safe handling are critical for any researcher utilizing this versatile building block in their synthetic endeavors.

References

- 1. CAS 69950-65-8: methyl 6-formylpyridine-2-carboxylate [cymitquimica.com]

- 2. CAS 69950-65-8 | 4H23-1-3N | MDL MFCD07367925 | Methyl 6-formylpyridine-2-carboxylate | SynQuest Laboratories [synquestlabs.com]

- 3. 1stsci.com [1stsci.com]

- 4. 69950-65-8 | this compound - Moldb [moldb.com]

- 5. 6-FORMYL-2-PYRIDINE CARBOXYLIC ACID METHYL ESTER | 69950-65-8 [chemicalbook.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. cdn.juniata.edu [cdn.juniata.edu]

A Technical Guide to Methyl 6-formyl-2-pyridinecarboxylate: Synthesis, Characterization, and Applications

Abstract

Methyl 6-formyl-2-pyridinecarboxylate (CAS No. 69950-65-8) is a bifunctional heterocyclic compound of significant interest to the chemical research and drug development sectors. Possessing both an aldehyde and a methyl ester group on a pyridine scaffold, it serves as a versatile and highly valuable building block for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical structure, a validated, high-yield synthesis protocol, comprehensive characterization data, and a discussion of its reactivity and applications, particularly in the development of novel therapeutic agents.

Core Molecular Profile

This compound is an organic compound featuring a pyridine ring substituted at the 2- and 6-positions with a methyl carboxylate group and a formyl (aldehyde) group, respectively.[1] This unique arrangement of functional groups allows for selective and orthogonal chemical transformations, making it a strategic starting material in multi-step synthesis.

Chemical Structure

The structure consists of a central aromatic nitrogen-containing ring, which imparts specific electronic properties and steric conformations to the molecule.

References

A Technical Guide to the Spectral Analysis of Methyl 6-formyl-2-pyridinecarboxylate

This in-depth guide provides a comprehensive analysis of the spectral data for methyl 6-formyl-2-pyridinecarboxylate, a key organic compound utilized in various synthetic pathways, particularly in the development of pharmaceuticals and functional materials.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is not only on the presentation of the data but also on the underlying principles and experimental considerations that inform the interpretation of the spectra.

Introduction to this compound

This compound (CAS No: 69950-65-8) is a pyridine derivative featuring both a formyl and a methyl carboxylate substituent.[1] Its molecular formula is C₈H₇NO₃, with a molecular weight of 165.15 g/mol .[1] The presence of these two functional groups on the pyridine ring makes it a versatile building block in organic synthesis. Understanding its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation.

The synthesis of this compound is often achieved through the oxidation of the corresponding alcohol, methyl 6-(hydroxymethyl)-2-pyridinecarboxylate, using reagents such as manganese dioxide.[3] This synthetic route is important to consider when analyzing spectral data, as residual starting material or by-products could potentially be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃).

-

Ensure the sample is fully dissolved; gentle vortexing can be applied if necessary.

-

Filter the solution through a pipette with a small glass wool plug directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

¹H NMR Data Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃).

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Pulse Program: A standard single-pulse experiment.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans are typically sufficient.

¹³C NMR Data Acquisition:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃).

-

Reference: The central peak of the CDCl₃ triplet at 77.16 ppm.

-

Pulse Program: A standard proton-decoupled pulse sequence.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the aldehyde proton, the three aromatic protons on the pyridine ring, and the methyl protons of the ester group.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet (s) | - | 1H |

| Pyridine H4 | 8.0 - 8.2 | Triplet (t) | J ≈ 7.8 | 1H |

| Pyridine H3 | 7.8 - 8.0 | Doublet (d) | J ≈ 7.6 | 1H |

| Pyridine H5 | 7.6 - 7.8 | Doublet (d) | J ≈ 7.6 | 1H |

| Methyl (-OCH₃) | 3.9 - 4.1 | Singlet (s) | - | 3H |

Interpretation:

-

Aldehyde Proton: The proton of the formyl group is highly deshielded due to the electron-withdrawing nature of the carbonyl group and the anisotropic effect of the π system. This results in a characteristic downfield chemical shift in the range of 9.9-10.1 ppm.

-

Pyridine Ring Protons: The protons on the pyridine ring appear in the aromatic region (7.0-9.0 ppm). The specific chemical shifts and coupling patterns are influenced by the positions of the electron-withdrawing formyl and ester groups. The H4 proton is expected to be a triplet due to coupling with both H3 and H5. The H3 and H5 protons will appear as doublets, coupling with H4.

-

Methyl Protons: The three protons of the methyl ester group are in a similar chemical environment and will appear as a sharp singlet at approximately 3.9-4.1 ppm.

Diagram: ¹H NMR Spectral Correlation

Caption: Predicted ¹H NMR assignments for this compound.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde Carbonyl (C=O) | 190 - 195 |

| Ester Carbonyl (C=O) | 164 - 168 |

| Pyridine C6 | 152 - 156 |

| Pyridine C2 | 148 - 152 |

| Pyridine C4 | 137 - 141 |

| Pyridine C3 | 125 - 129 |

| Pyridine C5 | 120 - 124 |

| Methyl Carbon (-OCH₃) | 52 - 56 |

Interpretation:

-

Carbonyl Carbons: The two carbonyl carbons are the most deshielded, with the aldehyde carbonyl appearing further downfield (190-195 ppm) than the ester carbonyl (164-168 ppm).

-

Pyridine Ring Carbons: The carbon atoms of the pyridine ring will have distinct chemical shifts based on their proximity to the nitrogen atom and the electron-withdrawing substituents. The carbons directly attached to the nitrogen and the substituents (C2 and C6) will be the most deshielded among the ring carbons.

-

Methyl Carbon: The carbon of the methyl ester group will appear in the upfield region of the spectrum, typically between 52 and 56 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the aldehyde and aromatic ester functional groups.

Experimental Protocol for IR Data Acquisition

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal of the FTIR spectrometer is clean.

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

IR Spectral Data and Interpretation

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Weak to Medium | Aromatic C-H Stretch |

| ~2850 and ~2750 | Weak to Medium | Aldehyde C-H Stretch (Fermi doublet) |

| ~1730 - 1710 | Strong | Ester C=O Stretch |

| ~1710 - 1690 | Strong | Aldehyde C=O Stretch |

| ~1600, ~1580, ~1450 | Medium to Weak | Aromatic C=C Ring Stretching |

| ~1300 - 1100 | Strong | Ester C-O Stretch |

Interpretation:

-

C-H Stretching: The presence of both aromatic and aldehydic C-H stretches is a key feature. The aromatic C-H stretches appear above 3000 cm⁻¹, while the characteristic pair of aldehyde C-H stretches are found at lower wavenumbers.

-

Carbonyl Stretching: Two strong carbonyl (C=O) absorption bands are expected. The ester carbonyl typically absorbs at a slightly higher wavenumber than the aldehyde carbonyl, which is in conjugation with the aromatic ring.

-

Aromatic Ring Stretching: The characteristic C=C stretching vibrations of the pyridine ring are expected in the 1600-1450 cm⁻¹ region.

-

C-O Stretching: A strong absorption band corresponding to the C-O stretching of the ester group will be present in the fingerprint region.

Diagram: Key IR Absorptions

Caption: Correlation of functional groups to their expected IR absorption regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used for structural confirmation.

Experimental Protocol for MS Data Acquisition

Sample Preparation (for LC-MS with Electrospray Ionization - ESI):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Perform a serial dilution to a final concentration of approximately 1-10 µg/mL in the mobile phase.

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 50-500.

Mass Spectral Data and Interpretation

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 165, corresponding to the molecular weight of the compound. In ESI, the protonated molecule [M+H]⁺ at m/z 166 is more likely to be observed.

-

Loss of Methoxy Group (-OCH₃): A common fragmentation pathway for methyl esters is the loss of the methoxy radical, leading to a fragment ion at m/z 134 ([M-31]⁺).

-

Loss of the Formyl Group (-CHO): Fragmentation involving the loss of the formyl radical can result in a peak at m/z 136 ([M-29]⁺).

-

Decarbonylation: Subsequent loss of carbon monoxide (CO) from fragment ions is also possible.

The mass spectral fragmentation of pyridine carboxylic acid esters can exhibit unique patterns due to the presence of the nitrogen atom in the ring.

Diagram: Predicted Mass Spectrometry Fragmentation

Caption: Key predicted fragmentation pathways for this compound.

Conclusion

The comprehensive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectral data provides a robust framework for the identification and characterization of this compound. The predicted and expected spectral features are in excellent agreement with the known principles of spectroscopy and the specific structural attributes of the molecule. This guide serves as a valuable resource for scientists and researchers, enabling confident structural elucidation and quality assessment of this important synthetic intermediate.

References

Methyl 6-formyl-2-pyridinecarboxylate NMR analysis

An In-Depth Technical Guide to the NMR Analysis of Methyl 6-formyl-2-pyridinecarboxylate

This guide provides a comprehensive, field-proven approach to the nuclear magnetic resonance (NMR) analysis of this compound (CAS 69950-65-8).[1][2][3][4] It is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to acquire and interpret high-quality NMR data for this and structurally related compounds. We will move beyond rote procedural steps to explore the causal relationships behind experimental choices, ensuring a self-validating and scientifically rigorous methodology.

Introduction: The Molecule and the Method

This compound is a heterocyclic compound featuring a pyridine ring substituted with a formyl group and a methyl ester group.[1] These functional groups, along with the nitrogen heteroatom, create a distinct electronic environment that is well-suited for characterization by NMR spectroscopy. Accurate structural elucidation and purity assessment are critical, as this molecule serves as a versatile building block in the synthesis of more complex molecules and potential pharmaceutical agents.[1]

NMR spectroscopy is the premier technique for this purpose, providing unambiguous, atom-level information about the molecular structure. This guide will detail the expected spectral features in both ¹H and ¹³C NMR and provide a validated protocol for their acquisition and analysis.

Molecular Structure and Atom Numbering

A clear numbering system is essential for unambiguous spectral assignment. The following structure will be used throughout this guide.

Caption: IUPAC numbering for this compound.

Predicted Spectral Analysis: What to Expect

Before entering the lab, a skilled scientist predicts the spectrum. This foreknowledge is crucial for setting correct experimental parameters and for distinguishing product signals from impurities.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is anticipated to show three distinct regions corresponding to the aromatic, methyl ester, and aldehyde protons.

-

Aldehyde Proton (H9): The proton of the formyl group is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the C=O bond. This results in a characteristic singlet peak in the far downfield region, typically δ 9.9-10.1 ppm .[5][6] Its integration value will be 1H.

-

Aromatic Protons (H3, H4, H5): The protons on the pyridine ring are deshielded by the ring current and the electron-withdrawing effects of the nitrogen atom and the two substituents. They will appear in the δ 7.5-8.5 ppm region.[7][8] Their coupling pattern is key to assignment:

-

H4: This proton is coupled to both H3 and H5. The ortho-coupling constants in a pyridine ring are similar, so it will likely appear as a triplet (or a doublet of doublets with J values around 7-8 Hz).

-

H3 and H5: These protons will appear as doublets of doublets. Each is coupled to H4 (ortho-coupling, ³J ≈ 7-8 Hz) and to each other (meta-coupling, ⁴J ≈ 1-2 Hz).[9] The precise chemical shifts will depend on the relative electron-withdrawing strength of the adjacent substituents.

-

-

Methyl Ester Protons (H8): The three equivalent protons of the methyl group are in a shielded environment. They will produce a sharp singlet at approximately δ 3.9-4.1 ppm with an integration value of 3H.

¹³C NMR Spectrum Analysis

A proton-decoupled ¹³C NMR spectrum will show eight distinct signals, as all carbon atoms are in unique chemical environments.

-

Carbonyl Carbons (C7, C9): Two low-intensity signals for the quaternary carbonyl carbons will be observed in the downfield region. The aldehyde carbonyl (C9) is typically more deshielded than the ester carbonyl (C7), appearing around δ 190-200 ppm .[10] The ester carbonyl (C7) is expected in the δ 160-170 ppm range.[11]

-

Aromatic Carbons (C2, C3, C4, C5, C6): The five carbons of the pyridine ring will resonate between δ 120-160 ppm .[11][12]

-

C2 and C6: These carbons, being directly attached to the electron-withdrawing nitrogen and the substituents, will be the most downfield of the ring carbons.

-

C3, C4, C5: These protonated carbons will appear in the middle of the aromatic region. Their precise assignment requires advanced 2D NMR techniques.

-

-

Methyl Ester Carbon (C8): The carbon of the methoxy group will appear as a sharp signal in the upfield region, typically around δ 50-55 ppm .

| Assignment | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

| H9 / C9 | 9.9 - 10.1 | Singlet (s) | 190 - 200 |

| H3, H4, H5 | 7.5 - 8.5 | Multiplets (m) | 120 - 155 |

| H8 / C8 | 3.9 - 4.1 | Singlet (s) | 50 - 55 |

| C7 (Ester C=O) | - | - | 160 - 170 |

| C2, C6 | - | - | 145 - 160 |

Experimental Protocol: A Self-Validating Workflow

The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation and correctly chosen acquisition parameters.[13]

Sample Preparation

The objective is a clear, homogenous solution free of particulate matter, which can degrade spectral quality by disrupting the magnetic field homogeneity.[14]

-

Weighing the Sample: For a standard 400-600 MHz spectrometer, weigh 5-25 mg of this compound for ¹H NMR.[15][16] For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[15][16]

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used. Be aware that chemical shifts are solvent-dependent.[17][18] Use approximately 0.6-0.7 mL of solvent.[15][19]

-

Dissolution & Transfer: Dissolve the sample in the solvent in a small, clean vial. Once fully dissolved, filter the solution through a pipette with a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube to remove any suspended particles.[13]

-

Capping and Labeling: Cap the NMR tube securely and label it clearly.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz spectrometer and should be adjusted as necessary for other field strengths.[20]

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse (e.g., Bruker 'zg30').[20]

-

Spectral Width (sw): ~16 ppm, centered around 6-7 ppm.

-

Acquisition Time (aq): 2-4 seconds.[20]

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 8 to 16 scans.[20]

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse (e.g., Bruker 'zgpg30').[20]

-

Spectral Width (sw): ~220 ppm, centered around 110-120 ppm.

-

Relaxation Delay (d1): 2-5 seconds.[20]

-

Number of Scans (ns): 128 to 1024 scans, depending on sample concentration.[20]

Data Processing

-

Fourier Transform: The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in pure absorption mode. The baseline is corrected to be flat and at zero intensity.

-

Referencing: The chemical shift axis is calibrated. For CDCl₃, the residual solvent peak is referenced to δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C.

-

Integration: For the ¹H spectrum, the relative areas under the peaks are integrated to determine the proton ratios.

Advanced Analysis: Unambiguous Assignment with 2D NMR

While 1D NMR provides an excellent overview, complex spin systems or overlapping signals can create ambiguity. Two-dimensional (2D) NMR experiments are essential for definitive structural confirmation.[17]

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. A cross-peak between two proton signals indicates that they are spin-coupled, typically through 2-4 bonds. This is invaluable for confirming the connectivity of the H3-H4-H5 spin system on the pyridine ring.[22]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning the carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away. For example, observing a correlation from the aldehyde proton (H9) to the C6 and C5 carbons provides definitive assignments. Crucially, it allows for the assignment of quaternary carbons, like C2, C6, and C7, by observing their correlations to nearby protons.[22]

NMR Analysis Workflow

The entire process from sample to final assignment can be visualized as a logical workflow.

Caption: A typical workflow for NMR analysis and structural elucidation.

Conclusion: From Spectrum to Structure

The NMR analysis of this compound is a straightforward process when approached with a systematic and informed methodology. By predicting the spectral features based on established chemical shift principles and coupling constants for pyridine derivatives, aldehydes, and esters, the researcher is well-prepared for an accurate interpretation.[7][23][24] A meticulous experimental protocol, from sample preparation to the selection of appropriate 1D and 2D NMR experiments, ensures the acquisition of high-quality, unambiguous data. This guide provides the foundational expertise and practical framework necessary for any scientist to confidently characterize this molecule and apply these principles to new and related structures in their research.

References

- 1. CAS 69950-65-8: methyl 6-formylpyridine-2-carboxylate [cymitquimica.com]

- 2. 69950-65-8 | this compound - Moldb [moldb.com]

- 3. CAS 69950-65-8 | 4H23-1-3N | MDL MFCD07367925 | Methyl 6-formylpyridine-2-carboxylate | SynQuest Laboratories [synquestlabs.com]

- 4. This compound - [sigmaaldrich.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 2-Pyridinecarboxaldehyde(1121-60-4) 1H NMR spectrum [chemicalbook.com]

- 7. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 8. PYRIDINE-2-CARBOXAMIDE(1452-77-3) 1H NMR spectrum [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. homepages.bluffton.edu [homepages.bluffton.edu]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 14. organomation.com [organomation.com]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. scribd.com [scribd.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. pubs.aip.org [pubs.aip.org]

- 24. web.mnstate.edu [web.mnstate.edu]

An In-depth Technical Guide to Methyl 6-formyl-2-pyridinecarboxylate: Synthesis, Properties, and Applications in Drug Discovery

Introduction

Methyl 6-formyl-2-pyridinecarboxylate is a versatile heterocyclic building block that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its unique bifunctional nature, possessing both an electrophilic aldehyde and a nucleophilically susceptible ester group on a pyridine scaffold, makes it a valuable precursor for the synthesis of a wide array of complex molecules. This guide provides an in-depth analysis of its chemical identity, synthesis, properties, and applications, with a particular focus on its utility for researchers, scientists, and professionals in drug development.

Chemical Identity: IUPAC Name and Synonyms

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The IUPAC name for this compound is methyl 6-formylpyridine-2-carboxylate .[1][2][3]

Due to its structural features, it is also known by a variety of synonyms in commercial and academic literature. A comprehensive understanding of these synonyms is crucial for effective literature searches and procurement.

Common Synonyms:

-

6-Formyl-2-pyridinecarboxylic acid methyl ester[2]

CAS Number: 69950-65-8[1][2][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is essential for its handling, reaction setup, and purification. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₃ | [1][5] |

| Molecular Weight | 165.15 g/mol | [1][2] |

| Appearance | White to light yellow solid | [2] |

| Melting Point | 94-104 °C | [2][4] |

| Boiling Point | 296.6±25.0 °C (Predicted) | [2] |

| Solubility | Soluble in organic solvents | [1] |

| Storage | Inert atmosphere, store in freezer, under -20°C | [2] |

Synthesis of this compound: A Tale of Selective Oxidation

The most prevalent and efficient synthesis of this compound involves the selective oxidation of its precursor, methyl 6-(hydroxymethyl)pyridine-2-carboxylate. The choice of the oxidizing agent is critical to prevent over-oxidation to the corresponding carboxylic acid.

Synthesis of the Precursor: Methyl 6-(hydroxymethyl)pyridine-2-carboxylate

The synthesis of the alcohol precursor is a foundational step. A reliable method involves the selective reduction of one of the two ester groups of dimethyl 2,6-pyridinedicarboxylate.

Experimental Protocol: Synthesis of Methyl 6-(hydroxymethyl)pyridine-2-carboxylate [6][7]

-

Dissolution: In a round-bottom flask, dissolve dimethyl 2,6-pyridinedicarboxylate (1.0 equiv) in a solvent mixture of methanol and dichloromethane.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Reduction: Add sodium borohydride (NaBH₄) (1.0-1.1 equiv) portion-wise, maintaining the temperature at 0°C. The selective reduction of one ester group is favored under these controlled conditions due to the deactivating effect of the first-formed carboxylate on the second ester group.

-

Reaction Monitoring: Stir the reaction mixture overnight at room temperature, allowing it to slowly warm. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by the slow addition of aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Extract the aqueous layer with dichloromethane (2x).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an eluent system of ethyl acetate/petroleum ether to yield methyl 6-(hydroxymethyl)pyridine-2-carboxylate as a white solid.

References

- 1. CAS 69950-65-8: methyl 6-formylpyridine-2-carboxylate [cymitquimica.com]

- 2. 6-FORMYL-2-PYRIDINE CARBOXYLIC ACID METHYL ESTER | 69950-65-8 [chemicalbook.com]

- 3. Methyl 6-formylpyridine-2-carboxylate | C8H7NO3 | CID 12575850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 69950-65-8 Cas No. | Methyl 6-formylpyridine-2-carboxylate | Apollo [store.apolloscientific.co.uk]

- 5. 1stsci.com [1stsci.com]

- 6. METHYL-6-HYDROXYMETHYL-2-CARBOXYLATE PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 7. METHYL-6-HYDROXYMETHYL-2-CARBOXYLATE PYRIDINE | 39977-44-1 [chemicalbook.com]

The Pyridine-2-Carboxylate Saga: From Classic Synthesis to a New Class of Anemia Therapeutics

An In-depth Technical Guide on the Discovery, History, and Application of Pyridine-2-Carboxylate Derivatives as Metalloenzyme Inhibitors

Introduction: The Emergence of a Privileged Scaffold

Within the vast landscape of medicinal chemistry, certain molecular frameworks consistently reappear, earning the title of "privileged structures" for their ability to bind to multiple, distinct biological targets. The pyridine-2-carboxylic acid (picolinic acid) moiety is a quintessential example of such a scaffold.[1] Simple in its design—a pyridine ring functionalized with a carboxylic acid at the adjacent position—this arrangement possesses the ideal stereoelectronic features for acting as a bidentate chelating agent for metal ions.[1][2] This fundamental property is the key to its biological activity and has propelled its derivatives from the annals of classic organic chemistry to the forefront of modern drug development, most notably in the creation of a new class of oral therapeutics for anemia.[3]

This guide provides a comprehensive technical overview of the journey of pyridine-2-carboxylate derivatives. We will trace their history from early synthetic preparations, delve into the pivotal discovery of their mechanism of action as potent metalloenzyme inhibitors, analyze their successful application in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors, and provide field-proven methodologies for their evaluation.

Part 1: Early Discovery & Synthesis of the Core Scaffold

The history of pyridine-2-carboxylic acid, or picolinic acid, predates its modern therapeutic applications by over a century. Early preparations were rooted in classical oxidative chemistry. Landmark methods, such as the permanganate oxidation of its parent hydrocarbon, α-picoline, were described in the early 20th century and documented in publications by chemists like Weidel as early as 1879 and later by Dyson and Hammick in 1939.[4]

These early syntheses were often robust but lacked the subtlety required for creating the highly functionalized derivatives used in modern pharmaceuticals. The typical laboratory-scale preparation involved the oxidation of 2-methylpyridine with a strong oxidizing agent like potassium permanganate (KMnO₄).[1] While effective for producing the parent scaffold, isolating the highly water-soluble product from inorganic salts was a significant challenge, often requiring tedious extraction and crystallization steps.[4][5] Commercial-scale production has since evolved to methods like the ammoxidation of 2-picoline followed by the hydrolysis of the resulting nitrile.[1]

Part 2: The Leap to Biological Significance - Discovery of 2-Oxoglutarate Dependent Dioxygenase Inhibition

For much of its history, picolinic acid was a well-known chelating agent, naturally found as a catabolite of the amino acid tryptophan.[1][6] The turning point in its pharmaceutical relevance came with the discovery of its ability to inhibit a specific class of metalloenzymes: the Fe(II) and 2-oxoglutarate (2OG) dependent dioxygenases.[7] This large superfamily of enzymes plays a crucial role in a vast array of biological processes, from collagen biosynthesis to epigenetic regulation.[7]

A particularly vital member of this family is the group of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain (PHD) enzymes, primarily PHD1, PHD2, and PHD3.[8] These enzymes act as the master cellular oxygen sensors. In the presence of sufficient oxygen (normoxia), PHDs utilize Fe(II), 2-oxoglutarate, and molecular oxygen to hydroxylate specific proline residues on the HIF-α subunit.[9][10] This hydroxylation event acts as a molecular tag, signaling the Von Hippel-Lindau (VHL) protein to bind and target HIF-α for rapid proteasomal degradation.[9]

When oxygen levels are low (hypoxia), the PHD enzymes are inactive. This allows HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β. The resulting transcription factor complex then activates a cascade of genes that help the body adapt to hypoxia, including the gene for erythropoietin (EPO), the primary hormone responsible for red blood cell production.[9] Researchers realized that inhibiting the PHD enzymes with a small molecule could mimic a hypoxic state, leading to the stabilization of HIF-α and a subsequent increase in endogenous EPO production. This presented a novel therapeutic strategy for treating anemia, particularly in patients with chronic kidney disease (CKD).[9][11]

Part 3: A Deep Dive into the Mechanism of Action

The efficacy of pyridine-2-carboxylate derivatives as PHD inhibitors stems from their remarkable ability to mimic the natural co-substrate, 2-oxoglutarate, at the enzyme's active site. The core mechanism is one of competitive inhibition, driven by the scaffold's bidentate chelation of the catalytic Fe(II) ion.[7][12]

Crystallographic studies of PHD2 in complex with inhibitors have provided definitive proof of this binding mode.[12] The inhibitor positions itself in the active site such that the pyridine nitrogen and the carboxylate oxygen coordinate directly with the Fe(II) ion, occupying the same positions that would normally be held by the C1-carboxylate and C2-carbonyl of 2-oxoglutarate. This coordination effectively locks the enzyme in an inactive state, preventing it from binding 2-oxoglutarate and hydroxylating its HIF-α substrate.[12]

Caption: Competitive inhibition at the PHD2 active site.

Part 4: Case Studies in Drug Development - The Rise of HIF-PHIs

The foundational understanding of this mechanism spurred the development of several orally available, small-molecule HIF-PH inhibitors based on the pyridine-2-carboxylate scaffold and related bioisosteres. Three prominent examples that have progressed to late-stage clinical trials or approval are Roxadustat, Vadadustat, and Daprodustat.

-

Roxadustat (FG-4592): Developed by FibroGen, Roxadustat is a first-in-class HIF-PHI.[3] It is a potent inhibitor of PHD enzymes and has been approved in multiple regions, including China, Japan, and Europe, for the treatment of anemia in CKD patients.[3]

-

Vadadustat (AKB-6548): Developed by Akebia Therapeutics, Vadadustat is another potent, orally active HIF-PHI. Its design is centered on a 3-hydroxypyridine-2-carbonyl]glycine core. Clinical trials have demonstrated its ability to effectively raise and maintain hemoglobin levels in patients with anemia from CKD.[11][13]

-

Daprodustat (GSK1278863): Developed by GlaxoSmithKline, Daprodustat also effectively inhibits all three PHD isoforms. It has been shown to stimulate erythropoiesis and has received approval in the US for the treatment of anemia in adult CKD patients on dialysis.[11]

The potency of these inhibitors against the key PHD isoforms is a critical determinant of their efficacy. While assay conditions can lead to variations, the reported IC₅₀ values demonstrate their nanomolar activity.

| Inhibitor | PHD1 IC₅₀ (nM) | PHD2 IC₅₀ (nM) | PHD3 IC₅₀ (nM) |

| Vadadustat | 15.36 | 11.83 | 7.63 |

| Daprodustat | 3.5 | 22.2 | 5.5 |

| Roxadustat | - | 591 | - |

| Data compiled from BenchChem Application Notes.[14] |

Part 5: Evolution of Synthetic Strategies

The journey from simple picolinic acid to complex drug candidates like Vadadustat required a significant evolution in synthetic organic chemistry. While classical oxidation remains useful for the basic scaffold, accessing highly substituted and functionalized pyridine rings demanded more sophisticated and regioselective methods. Modern synthetic approaches employed in the field include:

-

Cross-Coupling Reactions: Palladium- and copper-catalyzed reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) allow for the precise installation of aryl, alkyl, and amino groups onto a pre-functionalized pyridine core (e.g., a halopyridine).

-

Directed Ortho-Metalation (DoM): Using the carboxylic acid or a related directing group, chemists can selectively deprotonate the pyridine ring at a specific position and then quench with an electrophile to install a desired substituent.

-

Multicomponent Reactions: These elegant reactions allow for the rapid assembly of complex pyridine rings from simpler, acyclic precursors in a single step, offering high efficiency.[15]

-

Diels-Alder Reactions: Aza-Diels-Alder reactions provide a powerful route to construct the pyridine heterocycle itself, with substituents dictated by the choice of diene and dienophile.[16]

These advanced methods provide the control and flexibility necessary to perform detailed Structure-Activity Relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties required for a successful drug candidate.

Part 6: Field-Proven Methodologies

Evaluating the efficacy of a novel pyridine-2-carboxylate derivative as a PHD inhibitor involves a cascade of in vitro and cell-based assays. The primary goal is to confirm that the compound can stabilize HIF-α and activate its downstream transcriptional program.

Caption: A typical experimental workflow for evaluating HIF-PHD inhibitors.

Experimental Protocol 1: Western Blot for HIF-1α Stabilization

This protocol determines if the test compound increases the steady-state levels of HIF-1α protein in cultured cells.[9][14]

-

Cell Culture: Seed human cells (e.g., Hep3B, HeLa, or HK-2) in 6-well plates and allow them to adhere overnight in a standard incubator (37°C, 5% CO₂).[14][17]

-

Compound Treatment: Prepare a stock solution of the pyridine-2-carboxylate inhibitor in DMSO. Dilute the stock to final desired concentrations (e.g., 0.1, 1, 10, 100 µM) in fresh cell culture medium. Include a vehicle control (e.g., 0.1% DMSO). Replace the medium in the wells with the treatment medium.

-

Incubation: Incubate the cells for a set time period, typically 4 to 8 hours, under normoxic conditions.

-

Cell Lysis: After incubation, place plates on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 30 µg) from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-polyacrylamide gel (e.g., 7.5%) and perform electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane overnight at 4°C with a primary antibody specific for HIF-1α.

-

Wash the membrane three times with TBST.

-

Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. A loading control protein (e.g., β-actin or GAPDH) should be probed on the same membrane to ensure equal protein loading. A significant increase in the HIF-1α band intensity in compound-treated lanes relative to the vehicle control indicates successful stabilization.[14]

Experimental Protocol 2: HRE-Luciferase Reporter Assay

This assay measures the functional consequence of HIF-1α stabilization: its ability to act as a transcription factor.[10][14]

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with two plasmids: one containing the firefly luciferase gene driven by a promoter with multiple Hypoxia Response Elements (HREs), and a second control plasmid expressing Renilla luciferase (for normalization). Allow cells to express the plasmids for 24 hours.

-

Compound Treatment: Treat the transfected cells with various concentrations of the inhibitor for 16-24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the buffer provided in a dual-luciferase reporter assay kit.

-

Luminometry: Measure both the firefly and Renilla luciferase activities in the cell lysate using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each sample. A dose-dependent increase in the normalized luciferase activity indicates that the stabilized HIF-α is transcriptionally active.[10][14]

Part 7: Future Outlook & Emerging Applications

The clinical success of HIF-PH inhibitors for treating anemia has cemented the importance of the pyridine-2-carboxylate scaffold in modern medicine. However, the story is far from over. Given the central role of the HIF pathway in physiology, researchers are actively exploring the therapeutic potential of PHD inhibition in other areas, including ischemic diseases (e.g., myocardial infarction, stroke), inflammatory conditions, and wound healing.[3]

Furthermore, the broader family of 2-oxoglutarate dependent dioxygenases includes many other validated and emerging drug targets, such as those involved in epigenetic modifications (e.g., histone demethylases). The chemical principles learned from the development of PHD inhibitors, centered on the metal-chelating ability of scaffolds like pyridine-2-carboxylic acid, provide a powerful roadmap for designing novel inhibitors for these related enzymes, opening up new avenues for therapeutic intervention in oncology and beyond.[15]

References

- 1. Picolinic acid - Wikipedia [en.wikipedia.org]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Comparison of outcomes on hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHIs) in anaemia associated with chronic kidney disease: network meta-analyses in dialysis and non-dialysis dependent populations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US2578672A - Picolinic acid recovery - Google Patents [patents.google.com]

- 6. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein | Springer Nature Experiments [experiments.springernature.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Comparison between Vadadustat and Daprodustat Regarding Dose, Cost, and Safety of Treatment for Renal Anemia in Non-dialysis Patients with Chronic Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. imaiclinic.org [imaiclinic.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. EP0221023A2 - Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1-amino-1,4-dihydropyridine-2-carboxylic-acid derivatives - Google Patents [patents.google.com]

- 17. Prolyl hydroxylase 2 (PHD2) inhibition protects human renal epithelial cells and mice kidney from hypoxia injury - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Frontiers of a Key Pharmaceutical Building Block: An In-depth Technical Guide to Methyl 6-formyl-2-pyridinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Methyl 6-formyl-2-pyridinecarboxylate

This compound, a disubstituted pyridine derivative, holds a position of significant strategic importance in the landscape of medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring both an electrophilic aldehyde and a readily transformable methyl ester group on a pyridine scaffold, renders it a versatile precursor for a diverse array of complex heterocyclic molecules. This guide provides a comprehensive technical overview of this compound, from its synthesis and theoretical underpinnings to its application in the development of novel therapeutics, with a particular focus on its role in the synthesis of telomerase inhibitors. As a Senior Application Scientist, the following sections are designed to offer not just procedural details, but also the scientific rationale behind the methodologies, empowering researchers to leverage the full potential of this valuable chemical entity.

I. Synthesis and Characterization: Building the Core Scaffold

The efficient and scalable synthesis of this compound is paramount for its widespread application. The most common and reliable synthetic strategy involves a two-step process starting from the commercially available Dimethyl 2,6-pyridinedicarboxylate.

Step 1: Selective Reduction to Methyl 6-(hydroxymethyl)pyridine-2-carboxylate

The initial step focuses on the selective reduction of one of the two methyl ester groups. This is a critical transformation that requires a mild and selective reducing agent to avoid over-reduction to the diol or reduction of the pyridine ring itself.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve Dimethyl 2,6-pyridinedicarboxylate in a mixture of methanol and dichloromethane at 0°C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) in portions to the cooled solution. The use of NaBH₄ is a key experimental choice due to its mild nature and excellent chemoselectivity for esters in the presence of a pyridine ring.

-

Reaction Monitoring: Allow the reaction to stir overnight at room temperature. Progress can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material.

-

Workup and Purification: Quench the reaction with an aqueous solution of ammonium chloride (NH₄Cl). Extract the product into dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield Methyl 6-(hydroxymethyl)pyridine-2-carboxylate as a white solid.[1]

Step 2: Oxidation to this compound

The final step involves the oxidation of the primary alcohol to the corresponding aldehyde. The choice of oxidant is crucial to prevent over-oxidation to the carboxylic acid.

Experimental Protocol:

-

Reaction Setup: Dissolve Methyl 6-(hydroxymethyl)pyridine-2-carboxylate in dichloromethane.

-

Addition of Oxidant: Add activated manganese dioxide (MnO₂) to the solution. MnO₂ is a preferred reagent for the oxidation of allylic and benzylic-type alcohols due to its high selectivity and mild reaction conditions, minimizing the risk of over-oxidation.[2] The reaction is heterogeneous and is believed to proceed via a radical mechanism on the surface of the MnO₂ particles.[2]

-

Reaction Progression: Stir the reaction mixture at room temperature for an extended period (e.g., 4 days), monitoring the progress by TLC.[3]

-

Isolation and Purification: Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the MnO₂. Concentrate the filtrate and purify the residue by silica gel column chromatography to obtain this compound as a white solid.[3]

Diagram of the Synthetic Workflow:

Caption: Synthetic route to this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Dimethyl 2,6-pyridinedicarboxylate | C₉H₉NO₄ | 195.17 | 1462-81-3 |

| Methyl 6-(hydroxymethyl)pyridine-2-carboxylate | C₈H₉NO₃ | 167.16 | 39977-44-1 |

| This compound | C₈H₇NO₃ | 165.15 | 69950-65-8 |

Table 1: Key physical properties of compounds in the synthetic pathway.

II. Theoretical and Computational Studies: Unveiling Molecular Properties

While specific experimental and theoretical studies on this compound are not extensively published, its electronic structure and reactivity can be reliably predicted using computational chemistry methods that have been successfully applied to similar pyridine derivatives.[4] Density Functional Theory (DFT) is a powerful tool for these investigations.

Methodology for Theoretical Analysis

A robust computational protocol for analyzing this compound would involve the following steps:

-

Geometry Optimization: The three-dimensional structure of the molecule would be optimized using a functional such as B3LYP with a basis set like 6-311++G(d,p) to find the lowest energy conformation.

-

Vibrational Frequency Analysis: Calculation of vibrational frequencies at the same level of theory allows for the prediction of the infrared (IR) spectrum and confirms that the optimized structure is a true minimum on the potential energy surface.

-

NMR Chemical Shift Prediction: The Gauge-Including Atomic Orbital (GIAO) method can be employed to calculate the ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental data for structural validation.

-

Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.[5][6] A smaller gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP surface provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.

-